molecular formula C11H15BrO3 B8586697 1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol

1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol

Cat. No. B8586697
M. Wt: 275.14 g/mol
InChI Key: FZHGLXFIUHZPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973159B2

Procedure details

A mixture of 4-bromo-2-methoxyphenol (5 g, 24.63 mmol), NaH2PO4 monohydrate (3.23 g, 23.40 mmol) and 2,2-dimethyloxirane (3.02 g, 41.9 mmol) in MeCN (90 ml) and H2O (10.00 ml) was stirred at 150° C. in a steel bomb for 4 hours. After cooling to RT, the mixture was diluted with a solution of saturated NaHCO3 (80 ml) and extracted with EtOAc (80 ml). The EtOAc extracts were dried over Na2SO4 and concentrated. The crude product was purified by ISCO chromatography on a silica gel column (120 g) employing a 10 min gradient ranging from hexane to 30% EtOAc/hexane to elute 1-(4-bromo-2-methoxyphenoxy)-2-methylpropan-2-ol (6.25 g, 22.72 mmol, 92% yield) as clear oil. LC MS at t=2.24 min. (m Na=297) PHENOMENEX® S5 C18 4.6×30 mm column/water-MeOH-TFA 90:10:0.1 to 10:90:0.1 gradient over 2 min at 5 mL/min with 1 min hold at the end of the gradient. 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 6H), 3.79 (s, 2H), 3.84 (s, 3H), 6.77 (d, J=8.31 Hz, 2H), 7.01 (s, 1H), 7.26 (s, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4 monohydrate
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH3:10])[CH:3]=1.[CH3:11][C:12]1([CH3:15])[CH2:14][O:13]1>CC#N.O.C([O-])(O)=O.[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][C:12]([CH3:15])([OH:13])[CH3:14])=[C:4]([O:9][CH3:10])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OC
Name
NaH2PO4 monohydrate
Quantity
3.23 g
Type
reactant
Smiles
Name
Quantity
3.02 g
Type
reactant
Smiles
CC1(OC1)C
Name
Quantity
90 mL
Type
solvent
Smiles
CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by ISCO chromatography on a silica gel column (120 g)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(OCC(C)(O)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.72 mmol
AMOUNT: MASS 6.25 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.